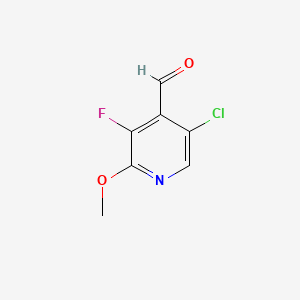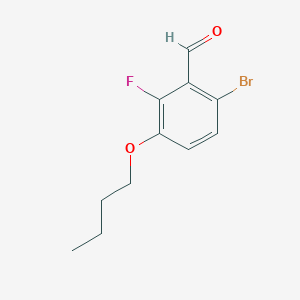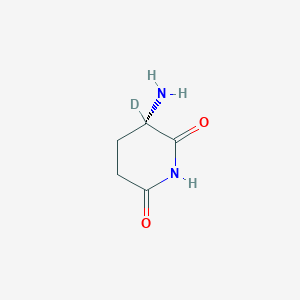
(3S)-3-amino-3-deuterio-piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-deuterio-piperidine-2,6-dione: is a deuterated derivative of piperidine-2,6-dione, a compound that features a six-membered ring containing nitrogen The presence of deuterium, a stable isotope of hydrogen, in the compound can influence its chemical properties and behavior in various reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-deuterio-piperidine-2,6-dione typically involves the introduction of deuterium at a specific position in the piperidine-2,6-dione structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Reductive Amination: Starting with a deuterated precursor and introducing the amino group through reductive amination.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to selectively incorporate deuterium into the molecule.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing engineered enzymes to catalyze the incorporation of deuterium in a regioselective manner.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex molecules.
Biology:
Metabolic Studies: Utilized in metabolic studies to trace the pathways and fate of deuterated compounds in biological systems.
Medicine:
Drug Development: Investigated for its potential use in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry:
Catalysis: Employed in catalytic processes where deuterium incorporation is desired.
作用機序
The mechanism by which (3S)-3-amino-3-deuterio-piperidine-2,6-dione exerts its effects depends on its specific application. In drug development, the presence of deuterium can influence the compound’s interaction with molecular targets, potentially altering its binding affinity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Piperidine-2,6-dione: The non-deuterated parent compound.
(3S)-3-amino-piperidine-2,6-dione: The non-deuterated analog with an amino group.
Deuterated Piperidine Derivatives: Other piperidine derivatives with deuterium incorporation at different positions.
Uniqueness: The uniqueness of (3S)-3-amino-3-deuterio-piperidine-2,6-dione lies in the specific placement of deuterium, which can significantly impact its chemical properties and behavior in reactions. This makes it a valuable tool in research and development, particularly in fields where isotope effects are of interest.
特性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
129.14 g/mol |
IUPAC名 |
(3S)-3-amino-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1/i3D |
InChIキー |
NPWMTBZSRRLQNJ-YJTYNXSBSA-N |
異性体SMILES |
[2H][C@@]1(CCC(=O)NC1=O)N |
正規SMILES |
C1CC(=O)NC(=O)C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



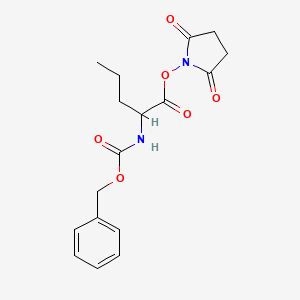
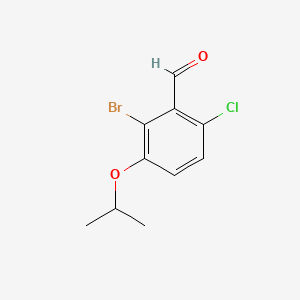
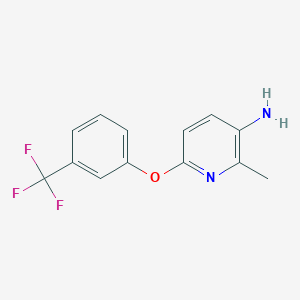
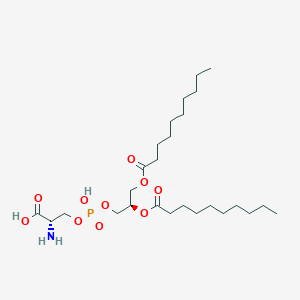
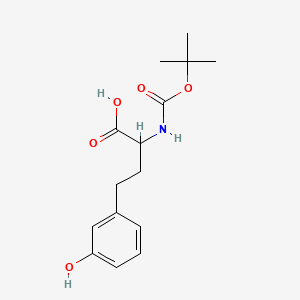
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
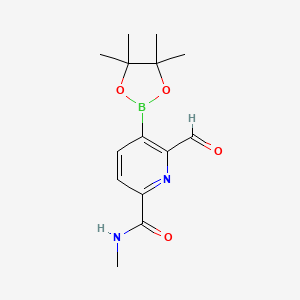

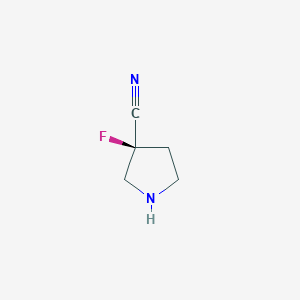
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
